MFCD06642217

Description

For instance, compounds with analogous MDL identifiers (e.g., MFCD00003330 or MFCD10697534) are typically characterized by parameters such as solubility, molecular weight, and reactivity, as seen in CAS registry entries .

Properties

IUPAC Name |

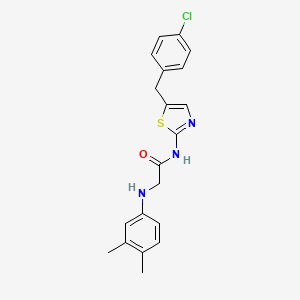

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3,4-dimethylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-13-3-8-17(9-14(13)2)22-12-19(25)24-20-23-11-18(26-20)10-15-4-6-16(21)7-5-15/h3-9,11,22H,10,12H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBBXELHWQRDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06642217 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures. Detailed protocols for the synthesis of this compound are available in scientific literature, highlighting the importance of precise reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to maintain the quality and consistency of the compound while ensuring cost-effectiveness and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions: MFCD06642217 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome and the major products formed.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further applications and research.

Scientific Research Applications

MFCD06642217 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD06642217 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. Understanding the molecular targets and pathways involved is crucial for developing new applications and optimizing existing ones.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Based on methodologies in chemical analysis , structurally similar compounds are identified through shared functional groups, molecular frameworks, or synthesis routes. For example:

Key Differences :

- Functional Groups : Pyridine derivatives like (4-methoxypyridin-2-yl)methanamine exhibit electron-rich aromatic systems, enhancing reactivity in cross-coupling reactions, whereas ethanamine derivatives may prioritize amine-based interactions .

- Synthesis Complexity : HATU-mediated routes (69% yield) are more efficient than traditional amine salt preparations (30% yield) .

Physicochemical Properties

Comparative studies of solubility and stability are critical for industrial applications. For instance:

- Log S Values : Analogues with log S ≤ -2.5 (e.g., CAS 1761-61-1) indicate poor aqueous solubility, necessitating formulation adjustments .

- Thermal Stability : Compounds like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1) show higher thermal resistance due to aromatic stabilization, a trait likely shared with this compound if structurally related .

Research Findings and Methodological Insights

Pharmacological and Industrial Relevance

- Safety Profiles : Analogues with warnings for skin/eye irritation (e.g., H315-H319-H335) highlight the need for handling protocols during this compound production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.